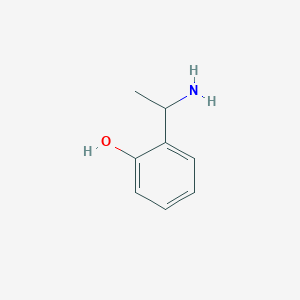

2-(1-Aminoethyl)phenol

Übersicht

Beschreibung

2-(1-Aminoethyl)phenol is an organic compound with the molecular formula C8H11NO It is characterized by the presence of both an amino group and a phenol group, making it a versatile molecule in various chemical reactions and applications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Aminoethyl)phenol can be achieved through several methods. One common approach involves the reduction of 2-(1-Nitroethyl)phenol using hydrogen gas in the presence of a palladium catalyst. Another method includes the reductive amination of 2-Hydroxyacetophenone with ammonia or an amine source in the presence of a reducing agent such as sodium borohydride.

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 2-(1-Nitroethyl)phenol. This process is typically carried out under high pressure and temperature conditions to ensure efficient conversion. The use of palladium or platinum catalysts is common in these reactions to achieve high yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(1-Aminoethyl)phenol undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The phenol group can be reduced to form cyclohexanol derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products:

Oxidation: Formation of imines or nitriles.

Reduction: Formation of cyclohexanol derivatives.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Wissenschaftliche Forschungsanwendungen

Antidepressant Activity

Research has demonstrated that 2-(1-aminoethyl)phenol exhibits antidepressant-like effects in rodent models. Studies have shown a statistically significant decrease in immobility time during forced swim tests and tail suspension tests, indicating its potential as an effective antidepressant comparable to established selective serotonin reuptake inhibitors (SSRIs) .

Neuroprotection

The compound has been investigated for its neuroprotective properties against oxidative stress. In vitro studies revealed that it significantly reduced cell death in SH-SY5Y neuroblastoma cells exposed to hydrogen peroxide, suggesting its role as an antioxidant . This property is particularly valuable for developing treatments for neurodegenerative diseases.

Anti-inflammatory Effects

In studies involving RAW264.7 macrophages, this compound was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 when stimulated by lipopolysaccharides. This suggests its potential utility in treating inflammatory conditions .

Chiral Solvating Agent

A thiourea derivative of this compound has been developed as a chiral solvating agent (CSA) for nuclear magnetic resonance (NMR) spectroscopy. This derivative effectively differentiates between enantiomers of N-3,5-dinitrobenzoyl amino acids, showcasing its utility in enantiomeric purity determination . The presence of a strong hydrogen-bond donor group enhances the stability of diastereomeric solvates, making it a robust tool for configurational assignments.

NMR Differentiation

The compound's ability to facilitate high enantiomeric differentiation in NMR spectra is attributed to its structural features that promote hydrogen bonding and electron donation. This property is crucial for advancing methods in chiral discrimination and configurational assignment .

Polymer Chemistry

In materials science, derivatives of this compound are explored for their potential in polymer synthesis and modification due to their reactive functional groups. These compounds can be integrated into polymer matrices to enhance mechanical properties or introduce specific functionalities .

Wirkmechanismus

The mechanism of action of 2-(1-Aminoethyl)phenol involves its interaction with various molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the phenol group can participate in aromatic stacking and hydrophobic interactions. These interactions enable the compound to modulate enzyme activity, receptor binding, and other biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

2-(1-Aminoethyl)pyridine: Similar structure but with a pyridine ring instead of a phenol group.

2-(1-Aminoethyl)cyclohexanol: Similar structure but with a cyclohexanol ring instead of a phenol group.

2-(1-Aminoethyl)-1-methylpyrrolidine: Similar structure but with a pyrrolidine ring instead of a phenol group.

Uniqueness: 2-(1-Aminoethyl)phenol is unique due to the presence of both an amino group and a phenol group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a valuable compound in various fields of research and industry.

Biologische Aktivität

2-(1-Aminoethyl)phenol, also known as (S)-2-(1-aminoethyl)phenol or (S)-1-(2-hydroxyphenyl)ethylamine, is an organic compound with significant biological activity. This compound is characterized by its amino group and phenolic structure, which contribute to its diverse biochemical interactions and potential applications in pharmaceuticals. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₈H₁₁NO

- Molecular Weight : Approximately 137.18 g/mol

- CAS Number : 133511-37-2

The compound's structure features a phenolic ring with an aminoethyl side chain, allowing it to participate in various chemical reactions and biological processes. Its chirality adds to its significance in biological systems, as it exists in two enantiomeric forms: (S)- and (R)-2-(1-aminoethyl)phenol, with distinct biological activities associated with each form .

Target Enzymes

The primary target of this compound is the transaminase enzyme. This enzyme plays a crucial role in amino acid metabolism by facilitating the transfer of amino groups between amino acids and α-keto acids through a process known as transamination .

- Biochemical Pathway : The compound is involved in the transamination pathway, leading to the conversion of substrates such as 3’-hydroxyacetophenone into (S)-3-(1-aminoethyl)-phenol with high enantiomeric excess .

Cellular Effects

Research indicates that this compound influences various cellular functions, including:

- Cell Signaling : It may modulate signaling pathways involved in cell growth and differentiation.

- Gene Expression : The compound can affect gene expression patterns by interacting with transcription factors and other regulatory proteins.

- Metabolism : It impacts metabolic pathways through its enzymatic interactions .

Antibacterial Activity

One notable application of this compound is its role as an intermediate in synthesizing quinolone antibacterials. These compounds inhibit bacterial DNA gyrase, leading to bacterial cell death . The structural features of this compound facilitate interactions with various biological targets, potentially influencing neurotransmitter systems due to its amino group.

Chiral Solvating Agent

The (S)-enantiomer of this compound has been studied for its effectiveness as a chiral solvating agent (CSA) in NMR spectroscopy. It aids in the enantiodiscrimination of amino acid derivatives, demonstrating high selectivity and sensitivity .

Study on Enantiomeric Differentiation

A study demonstrated the use of a thiourea derivative derived from this compound for enantiodifferentiation of N-protected α-amino acids. The results showed robust correlations between NMR resonances of enantiomers when using this derivative, highlighting the compound's potential in analytical chemistry .

| Compound | Enantiomeric Differentiation | Concentration (mM) | Observations |

|---|---|---|---|

| 1-TU | High | 15 | Distinct signals observed |

| 1 | Signals still detectable |

The biochemical properties of this compound are determined by its interactions with biomolecules. It has been shown to interact with enzymes such as phenol hydroxylase, influencing their activity through hydrogen bonding and hydrophobic interactions .

Eigenschaften

IUPAC Name |

2-(1-aminoethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6(9)7-4-2-3-5-8(7)10/h2-6,10H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWKWKJWRIYGQFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89985-53-5 | |

| Record name | 89985-53-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48849 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the asymmetric syntheses of 2-(1-Aminoethyl)phenol?

A1: this compound serves as a valuable chiral auxiliary in asymmetric synthesis. [, , ] This means it can be temporarily incorporated into a molecule to control the stereochemistry of a reaction, leading to the formation of a desired enantiomer. This is particularly important in pharmaceutical synthesis, as different enantiomers of a drug can have drastically different biological activities. [, , ]

Q2: What synthetic routes are available for producing enantiomerically enriched this compound?

A2: Three main routes have been explored: [, ]

- Diastereoselective nucleophile addition to chiral imines: This method works well for the parent compound but can be less effective depending on the desired substitution pattern. [, ]

- Enantioselective ketone reduction followed by nucleophilic substitution: This method involves a two-step process of enantioselective reduction and subsequent substitution. [, ]

- Diastereoselective imine reduction: This has proven to be the most efficient route for the parent compound, achieving high enantiomeric excess. [, ]

Q3: Can you provide an example of how this compound has been utilized in alkaloid synthesis?

A3: One example is its use in the synthesis of (-)-indolizidines 167B and 209D, alkaloids found in certain poison dart frogs. [] Researchers utilized a tricyclic N-acyl-N,O-acetal incorporating (S)-2-(1-Aminoethyl)phenol as a chiral auxiliary. [] This acetal underwent a titanium tetrachloride-mediated allylation, yielding a chiral allylpyrrolidinone with excellent diastereoselectivity. [] This intermediate was then further elaborated to the target (-)-indolizidines. []

Q4: Are there other alkaloids synthesized using this compound as a chiral auxiliary?

A4: Yes, the enantioselective allylation of cyclic N-acyl-N,O-acetals derived from this compound has also proven successful in the asymmetric synthesis of other alkaloids. [] These include (-)-adalinine (a ladybird alkaloid), as well as (+)-stellettamide A and (-)-stellettamide B (marine alkaloids). []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.